all-trans-Nonaprenyl diphosphate

Description

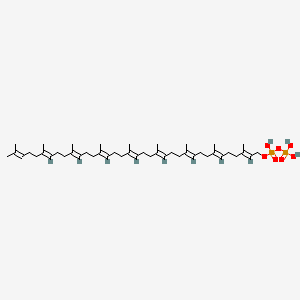

Structure

2D Structure

Properties

CAS No. |

60037-55-0 |

|---|---|

Molecular Formula |

C45H76O7P2 |

Molecular Weight |

791 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ |

InChI Key |

IVLBHBFTRNVIAP-MEGGAXOGSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |

Synonyms |

solanesyl diphosphate solanesyl pyrophosphate |

Origin of Product |

United States |

Biosynthesis of All Trans Nonaprenyl Diphosphate

Fundamental Isoprenoid Building Blocks

The journey to all-trans-nonaprenyl diphosphate (B83284) begins with the synthesis of the universal five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org These two molecules are the fundamental building blocks for all isoprenoids, a large and diverse class of naturally occurring organic compounds. nih.govhortidaily.com

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

Living organisms utilize two primary pathways to generate IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.orgoup.com

The mevalonate (MVA) pathway , the first of the two to be discovered, is the primary route for IPP and DMAPP synthesis in eukaryotes (including mammals), archaea, and the cytoplasm of plants. nih.govoup.com This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A series of enzymatic steps, including the key regulatory enzyme HMG-CoA reductase, converts HMG-CoA into mevalonic acid, which is then phosphorylated and decarboxylated to yield IPP. nih.gov The enzyme isopentenyl diphosphate isomerase (IDI) then catalyzes the reversible isomerization of IPP to DMAPP. wikipedia.orgnih.gov

The methylerythritol phosphate (MEP) pathway , also known as the non-mevalonate or DXP pathway, operates in most bacteria, algae, the plastids of plants, and some protozoa. wikipedia.orgresearchgate.netyoutube.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.net A series of subsequent enzymatic reactions converts DXP into (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). wikipedia.org The final step, catalyzed by HMB-PP reductase, simultaneously produces both IPP and DMAPP. oup.com

| Pathway | Starting Materials | Key Intermediates | End Products | Cellular Location (in plants) |

| Mevalonate (MVA) Pathway | Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), Mevalonic Acid | Isopentenyl Diphosphate (IPP) | Cytosol, Peroxisomes |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP), (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) | Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) | Plastids |

Prenyltransferase Catalysis: Sequential Condensation Reactions

Once IPP and DMAPP are synthesized, the assembly of the all-trans-nonaprenyl diphosphate molecule is carried out by a class of enzymes known as prenyltransferases, specifically polyprenyl diphosphate synthases. nih.gov These enzymes catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate substrate. nih.govpnas.org

The process begins with the ionization of the allylic diphosphate, forming a carbocation. This electrophilic species is then attacked by the double bond of an IPP molecule, resulting in a new, longer allylic diphosphate. This cycle of condensation reactions is repeated until the final chain length of the product is achieved. nih.gov In the case of this compound, which has a 45-carbon chain, this involves the addition of eight IPP units to an initial allylic primer.

Allylic Substrate Specificity in this compound Synthesis

The synthesis of this compound is catalyzed by specific enzymes that exhibit a preference for certain initial allylic substrates. These enzymes are broadly classified as all-trans-nonaprenyl-diphosphate synthases. wikipedia.orgwikipedia.org

Geranyl Diphosphate (GPP) as a Preferred Substrate

Some all-trans-nonaprenyl-diphosphate synthases show a preference for geranyl diphosphate (GPP) as the initial allylic substrate. wikipedia.org GPP is a C10 isoprenoid formed from the condensation of one molecule of DMAPP and one molecule of IPP. pnas.orgnih.gov The enzyme then catalyzes the addition of seven more IPP units to GPP to form this compound. biocyc.org This specificity ensures the efficient initiation of the long-chain polyprenyl molecule.

Farnesyl Diphosphate (FPP) and Geranylgeranyl Diphosphate (GGPP) Utilization

Other all-trans-nonaprenyl-diphosphate synthases can utilize longer-chain allylic pyrophosphates as their starting substrates. Farnesyl diphosphate (FPP), a C15 isoprenoid, and geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, are key intermediates in many isoprenoid pathways. nih.govnih.gov

FPP is synthesized by the condensation of DMAPP with two molecules of IPP. echelon-inc.com Some synthases can then add six IPP units to FPP to yield this compound.

GGPP is formed through the sequential addition of three IPP molecules to DMAPP. nih.govnih.gov An all-trans-nonaprenyl-diphosphate synthase that utilizes GGPP as its substrate will then catalyze the addition of five more IPP units to complete the C45 chain of this compound. wikipedia.org Research has shown that in some organisms, geranylgeranyl diphosphate is the preferred substrate over farnesyl diphosphate for the synthesis of this compound. wikipedia.org

| Enzyme Substrate | Allylic Substrate | Number of IPP Units Added | Final Product |

| Geranyl Diphosphate (GPP) | C10 | 7 | This compound (C45) |

| Farnesyl Diphosphate (FPP) | C15 | 6 | This compound (C45) |

| Geranylgeranyl Diphosphate (GGPP) | C20 | 5 | This compound (C45) |

Enzymology of All Trans Nonaprenyl Diphosphate Synthases

Classification and Nomenclaturegenome.jpexpasy.orgqmul.ac.ukwikipedia.org

All-trans-nonaprenyl diphosphate (B83284) synthases are classified under the EC number 2.5.1, which designates transferases of alkyl or aryl groups. qmul.ac.uk Within this class, they are further specified based on the allylic substrate they utilize. The nomenclature can sometimes be ambiguous, with terms like "solanesyl diphosphate synthase" being used interchangeably. qmul.ac.ukqmul.ac.ukgenome.jpgenome.jpkegg.jp

EC 2.5.1.84: all-trans-Nonaprenyl Diphosphate Synthase (Geranyl-Diphosphate Specific)qmul.ac.ukgenome.jpwikipedia.orgexpasy.org

Enzymes under this classification catalyze the synthesis of this compound from geranyl diphosphate (GPP) and seven molecules of isopentenyl diphosphate (IPP). qmul.ac.uk The systematic name for this enzyme is geranyl-diphosphate:isopentenyl-diphosphate transtransferase (adding 7 isopentenyl units). qmul.ac.ukwikipedia.org These enzymes show a preference for geranyl diphosphate as the allylic substrate, with farnesyl diphosphate and geranylgeranyl diphosphate being less effective. qmul.ac.ukgenome.jpexpasy.org This pathway is integral to the synthesis of the menaquinone-9 (B191817) side chain. qmul.ac.ukgenome.jpexpasy.org In Oryza sativa (rice), the enzyme OsSPS2 is involved in producing solanesyl diphosphate for the formation of plastoquinone-9. qmul.ac.ukgenome.jpexpasy.org

EC 2.5.1.85: this compound Synthase (Geranylgeranyl-Diphosphate Specific)qmul.ac.ukgenome.jpwikipedia.orgexpasy.org

This subclass of enzymes utilizes geranylgeranyl diphosphate (GGPP) as the allylic substrate, condensing it with five molecules of isopentenyl diphosphate to form this compound. qmul.ac.ukgenome.jpwikipedia.org The systematic name is geranylgeranyl-diphosphate:isopentenyl-diphosphate transtransferase (adding 5 isopentenyl units). qmul.ac.ukgenome.jpwikipedia.org These enzymes prefer GGPP over farnesyl diphosphate. qmul.ac.ukgenome.jpwikipedia.orgexpasy.org In the plant Arabidopsis thaliana, two such enzymes, SPS1 and SPS2, have distinct roles. qmul.ac.ukgenome.jpexpasy.org SPS1 is involved in the biosynthesis of the ubiquinone side-chain, while SPS2 provides the precursor for the plastoquinone (B1678516) side-chains. qmul.ac.ukgenome.jpexpasy.org Aclonifen has been identified as an inhibitor of this enzyme, representing a novel herbicidal mechanism of action. wikipedia.org

EC 2.5.1.91: all-trans-Decaprenyl Diphosphate Synthase (Contextual role for C45 production)uniprot.orguniprot.orgwikipedia.orggenome.jp

While the primary product of this enzyme is all-trans-decaprenyl diphosphate (C50), it provides a relevant context for the synthesis of C45 chains. This enzyme catalyzes the condensation of (2E,6E)-farnesyl diphosphate with seven molecules of isopentenyl diphosphate. wikipedia.orggenome.jp Notably, the human all-trans-polyprenyl-diphosphate synthase PDSS2, classified under EC 2.5.1.91, can also produce this compound from (2E,6E)-farnesyl diphosphate and six molecules of isopentenyl diphosphate. uniprot.org This dual-product capability highlights the close relationship in the biosynthesis of long-chain isoprenoids. This enzyme is crucial for producing the precursors for the side chains of ubiquinone-9 (Q9) and ubiquinone-10 (Q10). uniprot.orguniprot.org

EC 2.5.1.117: Homogentisate (B1232598) Solanesyltransferaseqmul.ac.ukexpasy.orguniprot.org

This enzyme, also known as homogentisate nonaprenyltransferase, is involved in the biosynthesis of plastoquinol-9 (B116176). qmul.ac.ukexpasy.org It catalyzes the reaction between this compound and homogentisate. qmul.ac.uk This enzyme requires Mg2+ for its activity. qmul.ac.uk In Arabidopsis thaliana and Chlamydomonas reinhardtii, the enzyme can also utilize other unsaturated prenyl diphosphates (C10 to C20) in vitro. qmul.ac.ukexpasy.org

Structural Biology and Active Site Characteristics

The structural organization of this compound synthases can vary, with both homodimeric and heterotetrameric forms observed.

Subunit Composition: Homodimeric and Heterotetrameric Formsuniprot.orguniprot.org

Some this compound synthases function as homodimers, meaning they are composed of two identical protein subunits. In contrast, other related long-chain prenyl diphosphate synthases, such as the human all-trans-polyprenyl-diphosphate synthase complex (comprising PDSS1 and PDSS2), exist as heterotetramers. uniprot.orguniprot.org This complex, which can produce both nonaprenyl and decaprenyl diphosphate, is formed by two different types of subunits. uniprot.orguniprot.org

Data Tables

Table 1: Classification of this compound Synthases

| EC Number | Accepted Name | Systematic Name |

| 2.5.1.84 | all-trans-nonaprenyl-diphosphate synthase [geranyl-diphosphate specific] qmul.ac.uk | geranyl-diphosphate:isopentenyl-diphosphate transtransferase (adding 7 isopentenyl units) qmul.ac.uk |

| 2.5.1.85 | This compound synthase [geranylgeranyl-diphosphate specific] qmul.ac.uk | geranylgeranyl-diphosphate:isopentenyl-diphosphate transtransferase (adding 5 isopentenyl units) qmul.ac.uk |

| 2.5.1.91 | all-trans-decaprenyl-diphosphate synthase genome.jp | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 7 isopentenyl units) genome.jp |

| 2.5.1.117 | homogentisate solanesyltransferase qmul.ac.uk | all-trans-nonaprenyl-diphosphate:homogentisate nonaprenyltransferase qmul.ac.uk |

Table 2: Substrate Specificity of this compound Synthases

| EC Number | Primary Allylic Substrate | Other Substrates |

| 2.5.1.84 | Geranyl diphosphate qmul.ac.uk | (2E,6E)-Farnesyl diphosphate and geranylgeranyl diphosphate are less effective. qmul.ac.ukgenome.jpexpasy.org |

| 2.5.1.85 | Geranylgeranyl diphosphate qmul.ac.uk | Farnesyl diphosphate is a less preferred substrate. qmul.ac.ukgenome.jpwikipedia.orgexpasy.org |

| 2.5.1.91 | (2E,6E)-Farnesyl diphosphate genome.jp | Can also utilize farnesyl diphosphate to produce nonaprenyl diphosphate. uniprot.org |

| 2.5.1.117 | This compound qmul.ac.uk | Can also act on unsaturated C10 to C20 prenyl diphosphates in vitro. qmul.ac.ukexpasy.org |

Conserved Domains and Motifs (e.g., DDXXD)

This compound synthases belong to the family of trans-prenyltransferases, which are characterized by highly conserved structural features. nih.gov A key feature is the presence of two aspartate-rich motifs, typically with the sequence DDXXD (where 'X' can be any amino acid). nih.govpnas.org These motifs are located on opposite walls of a large, hydrophobic central cavity that constitutes the enzyme's active site. pnas.orgebi.ac.uk

Sequence alignments across numerous isoprenyl diphosphate synthases have revealed five conserved regions. pnas.org The two DDXXD motifs, often referred to as Chain Elongation Factor (CEF) domains, are the most prominent and are critical for catalysis. nih.govpnas.org The first aspartate-rich motif (often called Region I or S1 site) is responsible for binding the allylic substrate (e.g., farnesyl diphosphate or geranylgeranyl diphosphate), while the second motif (Region II or S2 site) binds the incoming isopentenyl diphosphate (IPP) monomer. nih.govnih.gov The spatial arrangement of these domains within the active site is crucial for orchestrating the condensation reaction. pnas.org

Cofactor Requirements (e.g., Mg2+)

The catalytic activity of this compound synthase is strictly dependent on the presence of a divalent metal cation, most commonly magnesium (Mg²⁺). nih.govuniprot.org The enzyme typically binds two Mg²⁺ ions per subunit. uniprot.org These ions are coordinated by the negatively charged aspartate residues within the conserved DDXXD motifs. nih.gov

The role of the Mg²⁺ ions is multifaceted and essential for the reaction:

Substrate Binding: The magnesium ions neutralize the negative charges on the diphosphate moieties of both the allylic substrate and the incoming IPP, facilitating their proper binding and orientation within the active site. nih.govnih.gov

Catalysis: The Mg²⁺ ions are crucial for promoting the ionization of the allylic diphosphate, which generates the allylic carbocation necessary to initiate the condensation reaction. nih.gov In structural studies of related enzymes, the two magnesium atoms are observed to be a few angstroms apart, bridging the diphosphate groups of the bound substrates. pnas.org

Reaction Mechanisms of Chain Elongation

The formation of the C45 this compound chain from smaller precursors is an elegant and precisely controlled process of chain elongation. ebi.ac.uk

1'-4 Condensation Reaction

The fundamental reaction catalyzed by this compound synthase is a successive head-to-tail condensation, also known as a 1'-4 condensation. ebi.ac.uknih.gov In this electrophilic alkylation reaction, the C1 (head) of an allylic diphosphate substrate forms a new carbon-carbon bond with the C4 (tail) of an isopentenyl diphosphate (IPP) molecule. ebi.ac.uknih.gov

The process begins with the binding of an allylic substrate, such as geranylgeranyl diphosphate (C20), and an IPP molecule within the active site. nih.govwikipedia.org The enzyme facilitates the removal of the diphosphate group from the allylic substrate, creating a resonance-stabilized allylic carbocation. This electrophile is then attacked by the C3-C4 double bond of the IPP molecule, resulting in a new, elongated C+5 allylic diphosphate and the release of a diphosphate molecule. ebi.ac.uknih.gov This cycle repeats, adding five carbons with each condensation, until the final chain length of 45 carbons is achieved.

Stereochemistry of Double Bonds (all-trans Configuration)

Isoprenyl diphosphate synthases are classified based on the stereochemistry of the double bond formed during the condensation reaction. iastate.edu this compound synthase is a trans-prenyltransferase (or E-type), meaning it exclusively forms a trans (E) configuration at each newly generated double bond. nih.gov This stereospecificity is dictated by the precise positioning of the substrates within the enzyme's active site, ensuring that the addition of each IPP unit results in the correct trans geometry. The culmination of these sequential trans-additions is a final product where all the double bonds along the isoprenoid chain are in the trans configuration. nih.gov

Product Chain-Length Determination Mechanisms

A critical function of isoprenyl diphosphate synthases is the precise control of the final product's chain length. nih.gov The mechanism for this determination is primarily based on a "molecular ruler" model, where the size and shape of the active site physically limit the length of the growing isoprenoid chain. pnas.orgnih.gov

X-ray crystallography and site-directed mutagenesis studies on related prenyltransferases have identified specific amino acid residues that act as this ruler. nih.govpnas.org These are typically bulky, often aromatic, residues located at the bottom of the hydrophobic pocket that binds the growing chain. pnas.org As the isoprenoid chain elongates with each 1'-4 condensation, it extends deeper into this pocket. Once the end of the chain makes contact with these bulky residues, further elongation is sterically hindered, and the final product is released from the enzyme. pnas.orgnih.gov In the case of this compound synthase, this process is terminated after the C45 chain has been formed. Altering these specific "gatekeeper" residues through mutagenesis has been shown to change the length of the product, providing strong evidence for this chain-length determination mechanism. pnas.orgnih.gov

Metabolic Fates and Downstream Pathways of All Trans Nonaprenyl Diphosphate

Precursor in Ubiquinone Biosynthesis

Ubiquinone, or coenzyme Q (CoQ), is a vital lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain. nih.govontosight.ai Its structure consists of a benzoquinone ring and a polyisoprenoid side chain. The length of this side chain varies among species, and in many organisms, all-trans-nonaprenyl diphosphate (B83284) serves as the precursor for this chain. nih.govnih.gov The biosynthesis of ubiquinone is a multi-step process involving the assembly of the quinone ring and the isoprenyl tail. ontosight.ai

Role in Coenzyme Q9/Q10 Side Chain Assembly

The polyisoprenoid tail of coenzyme Q is synthesized by polyprenyl diphosphate synthases. nih.gov In the context of Coenzyme Q9 (CoQ9) and Coenzyme Q10 (CoQ10), all-trans-nonaprenyl diphosphate and all-trans-decaprenyl diphosphate, respectively, are the direct precursors for their side chains. nih.gov The synthesis of these long-chain prenyl diphosphates is a critical step. For instance, in grape (Vitis vinifera), a mitochondrial trans-long-chain prenyl diphosphate synthase is essential for the biosynthesis of ubiquinone-10 (UQ10). nih.gov This enzyme catalyzes the sequential condensation of isopentenyl diphosphate (IPP) units to form the elongated polyprenyl diphosphate chain. asm.org

The biosynthesis of the ubiquinone side chain begins with smaller prenyl diphosphates like farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP), which are then elongated by the addition of multiple IPP molecules. asm.org In Toxoplasma gondii, the enzyme Coq1 is a heptaprenyl diphosphate synthase, producing the C35 precursor for ubiquinone-7. asm.org In contrast, organisms that produce CoQ9 or CoQ10 utilize synthases that generate nonaprenyl or decaprenyl diphosphate chains. nih.gov

Homogentisate (B1232598) Solanesyltransferase Activity

While homogentisate is the aromatic precursor for plastoquinone (B1678516), the analogous step in ubiquinone biosynthesis involves the condensation of the polyprenyl diphosphate with a different aromatic head group precursor, typically 4-hydroxybenzoate (B8730719) (4-HB). nih.govoup.com The enzyme responsible for this condensation in ubiquinone biosynthesis is a 4-hydroxybenzoate polyprenyltransferase. researchgate.net This is distinct from the homogentisate solanesyltransferase involved in plastoquinone synthesis. nih.gov

Precursor in Plastoquinone-9 Biosynthesis

Plastoquinone-9 (PQ-9) is an essential electron carrier in the photosynthetic electron transport chain within the thylakoid membranes of chloroplasts. nih.govwikipedia.org The biosynthesis of PQ-9 involves the condensation of a solanesyl moiety, derived from this compound, with a benzoquinone ring precursor. nih.govfrontiersin.org

The synthesis of the solanesyl side chain is catalyzed by solanesyl diphosphate synthases (SPS). frontiersin.org In Arabidopsis thaliana, two such synthases, SPS1 and SPS2, are crucial for this process. nih.gov These enzymes facilitate the elongation of a C15 or C20 allylic diphosphate precursor through the addition of isopentenyl diphosphate units. researchgate.net The aromatic head group precursor for PQ-9 is homogentisic acid (HGA). frontiersin.org

The key enzymatic step in the assembly of PQ-9 is the condensation of HGA with solanesyl diphosphate (SPP), which is the dephosphorylated form of this compound. This reaction is catalyzed by homogentisate solanesyltransferase (HST). nih.govfrontiersin.org This enzyme catalyzes both the prenylation and decarboxylation of homogentisate to produce 2-methyl-6-solanesyl-1,4-benzoquinol, the initial intermediate in the PQ-9 biosynthetic pathway. nih.gov Subsequent methylation of this intermediate leads to the formation of plastoquinol-9 (B116176). wikipedia.org

Table 1: Key Enzymes and Intermediates in Plastoquinone-9 Biosynthesis

| Component | Role |

| This compound (Solanesyl diphosphate) | Precursor for the C45 isoprenoid side chain. |

| Homogentisic acid (HGA) | Aromatic head group precursor. frontiersin.org |

| Solanesyl diphosphate synthase (SPS) | Catalyzes the synthesis of the solanesyl side chain. frontiersin.org |

| Homogentisate solanesyltransferase (HST) | Catalyzes the condensation of HGA and solanesyl diphosphate. nih.govfrontiersin.org |

| 2-methyl-6-solanesyl-1,4-benzoquinol | The first intermediate in the PQ-9 pathway. nih.gov |

Involvement in Menaquinone-9 (B191817) Side Chain Synthesis

Menaquinone-9 (MK-9), a form of vitamin K2, is a vital electron carrier in the respiratory chains of many bacteria, including Mycobacterium tuberculosis. asm.orgbiosynth.com The structure of menaquinone consists of a naphthoquinone ring and a polyisoprenyl side chain. nih.gov In the case of MK-9, this side chain is a nonaprenyl group derived from this compound. wikipedia.org

The biosynthesis of the menaquinone side chain is carried out by specific polyprenyl diphosphate synthases. wikipedia.org For MK-9, an all-trans-nonaprenyl-diphosphate synthase catalyzes the formation of the C45 isoprenoid chain. wikipedia.org This enzyme can utilize geranyl diphosphate as a starting molecule and adds seven isopentenyl diphosphate units to it. wikipedia.org

Once the this compound is synthesized, it is attached to the naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov This condensation reaction is a key step in the menaquinone biosynthetic pathway. nih.gov The final step in the synthesis of MK-9 involves the methylation of the intermediate demethylmenaquinone-9. asm.org

Table 2: Key Components in Menaquinone-9 Biosynthesis

| Component | Role |

| This compound | Precursor for the C45 isoprenoid side chain. wikipedia.org |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Naphthoquinone ring precursor. nih.gov |

| all-trans-Nonaprenyl-diphosphate synthase | Catalyzes the synthesis of the nonaprenyl side chain. wikipedia.org |

| DHNA-polyprenyltransferase | Catalyzes the attachment of the nonaprenyl side chain to DHNA. nih.gov |

| Demethylmenaquinone-9 | Intermediate that is methylated to form Menaquinone-9. asm.org |

Genetic and Molecular Regulation of All Trans Nonaprenyl Diphosphate Biosynthesis

Gene Identification and Characterization

The synthesis of the all-trans-nonaprenyl diphosphate (B83284) side chain is catalyzed by a class of enzymes known as polyprenyl diphosphate synthases. The genes encoding these enzymes have been identified and characterized in various organisms, revealing both conserved and species-specific features.

PDSS1 and PDSS2 Gene Families (in Homo sapiens)

In humans, the synthesis of the decaprenyl diphosphate side chain of coenzyme Q10 (CoQ10) is carried out by a heterotetrameric enzyme complex composed of two subunits: PDSS1 and PDSS2. nih.govjensenlab.orgnih.gov These genes are essential for the initial steps of CoQ10 biosynthesis. nih.govjensenlab.org

PDSS1 (Decaprenyl Diphosphate Synthase Subunit 1): This gene encodes one of the two protein subunits required for the synthesis of the polyisoprenoid tail of CoQ10. nih.gov

PDSS2 (Decaprenyl Diphosphate Synthase Subunit 2): This gene provides the second subunit of the decaprenyl diphosphate synthase complex. nih.govnih.gov While PDSS2 possesses the conserved domains of a prenyl diphosphate synthase, it lacks the typical aspartate-rich motifs found in other synthases, highlighting the necessity of its association with PDSS1 for activity. nih.gov

Mutations in either PDSS1 or PDSS2 can lead to a deficiency in CoQ10, resulting in a range of clinical manifestations. nih.govjensenlab.org The proper assembly and function of the PDSS1-PDSS2 heterotetramer are critical for the production of the correct length polyisoprenoid chain for CoQ10. nih.govnih.govtandfonline.com Studies have shown that even a single missense mutation in PDSS2 can lead to a CoQ deficiency, as demonstrated in mouse models. nih.gov

Table 1: Key Genes in Human All-trans-Nonaprenyl Diphosphate Biosynthesis

| Gene | Encoded Protein | Function |

| PDSS1 | Decaprenyl Diphosphate Synthase Subunit 1 | Forms a heterotetramer with PDSS2 to synthesize the decaprenyl diphosphate tail of CoQ10. nih.govtandfonline.com |

| PDSS2 | Decaprenyl Diphosphate Synthase Subunit 2 | Forms a heterotetramer with PDSS1; essential for the enzymatic activity of the complex. nih.govnih.govtandfonline.com |

SPS1 and SPS2 Genes (in Arabidopsis thaliana and Oryza sativa)

In the plant kingdom, the biosynthesis of this compound, also known as solanesyl diphosphate (SPP), is crucial for the production of both plastoquinone-9 (PQ-9) in plastids and ubiquinone-9 (UQ-9) in mitochondria. Two distinct genes, SPS1 and SPS2, have been identified in Arabidopsis thaliana that encode solanesyl diphosphate synthases. oup.comnih.govnih.gov

AtSPS1 (Arabidopsis thaliana Solanesyl Diphosphate Synthase 1): This gene is primarily involved in the biosynthesis of the ubiquinone side chain. nih.govjst.go.jp

AtSPS2 (Arabidopsis thaliana Solanesyl Diphosphate Synthase 2): This gene is responsible for supplying the precursor for the plastoquinone (B1678516) side chain. nih.govjst.go.jpuniprot.org

Kinetic analyses of the recombinant proteins have shown that both AtSPS1 and AtSPS2 prefer geranylgeranyl diphosphate over farnesyl diphosphate as the allylic substrate. nih.gov Heterologous expression of either SPS1 or SPS2 in a decaprenyl diphosphate synthase-defective strain of fission yeast and in wild-type Escherichia coli resulted in the production of UQ-9, confirming their function as solanesyl diphosphate synthases. oup.comnih.gov

In rice (Oryza sativa), the sps1 gene has also been characterized, and its expression is tightly regulated both spatially and temporally. nih.govnih.gov

Table 2: Solanesyl Diphosphate Synthase Genes in Plants

| Gene | Organism | Encoded Protein | Proposed Function |

| AtSPS1 | Arabidopsis thaliana | Solanesyl Diphosphate Synthase 1 | Biosynthesis of ubiquinone-9 side chain. nih.govjst.go.jp |

| AtSPS2 | Arabidopsis thaliana | Solanesyl Diphosphate Synthase 2 | Biosynthesis of plastoquinone-9 side chain. nih.govjst.go.jpuniprot.org |

| Ossps1 | Oryza sativa | Solanesyl Diphosphate Synthase 1 | Sucrose metabolism and carbon partitioning. nih.govnih.gov |

COQ1 Gene (in Saccharomyces cerevisiae)

In the budding yeast Saccharomyces cerevisiae, the biosynthesis of the hexaprenyl diphosphate side chain of coenzyme Q6 (CoQ6) is catalyzed by the enzyme hexaprenyl diphosphate synthase, which is encoded by the COQ1 gene. yeastgenome.orgresearchgate.netnih.gov Coq1 is a mitochondrial protein that plays the first committed step in the ubiquinone biosynthetic pathway. yeastgenome.org The S. cerevisiae Coq1 enzyme assembles a six-isoprene unit side chain. tandfonline.com The yeast model has been instrumental in understanding the fundamental aspects of coenzyme Q biosynthesis, as many of the COQ genes have functional homologs in humans. researchgate.netcore.ac.uknih.gov

SDS Gene (in Rhodobacter capsulatus)

The purple non-sulfur bacterium Rhodobacter capsulatus synthesizes ubiquinone-9 (UQ-9), which requires this compound. The gene responsible for this synthesis is the sdsA gene (solanesyl diphosphate synthase). nih.govasm.orguniprot.org The sdsA gene encodes a 325-amino-acid protein that shows similarity to other prenyl diphosphate synthases. nih.govasm.org Functional expression of the R. capsulatus sdsA gene in E. coli and S. cerevisiae resulted in the production of UQ-9, demonstrating its role in synthesizing the nine-isoprene unit side chain. nih.govasm.org

Transcriptional and Post-Transcriptional Regulation

The expression of the genes involved in this compound biosynthesis is tightly controlled, with distinct patterns observed in different tissues and organs, reflecting the specific metabolic demands of these locations.

Differential Tissue and Organ Expression Patterns

Homo sapiens (PDSS1 and PDSS2): While specific, detailed tissue expression data for PDSS1 and PDSS2 is not extensively covered in the provided context, the ubiquitous and critical role of CoQ10 in cellular respiration suggests that these genes are expressed in most, if not all, tissues. nih.govjensenlab.org Organs with high energy requirements, such as the heart, kidney, and liver, are known to have high concentrations of CoQ10, implying significant expression of the PDSS genes in these tissues. wikipedia.org

Arabidopsis thaliana and Oryza sativa (SPS1 and SPS2): In Arabidopsis, SPS1 and SPS2 exhibit distinct subcellular localizations, which points to differential regulation. oup.comnih.gov SPS1-GFP fusion proteins are localized to the endoplasmic reticulum, consistent with its role in ubiquinone synthesis, while SPS2-GFP is found in plastids, where plastoquinone is synthesized. oup.comnih.govjst.go.jp In rice, the expression of the sps1 gene is highly specific. It is found in the mesophyll cells of leaves, the scutellum of germinating seedlings, and the pollen of immature inflorescences. nih.govnih.gov During leaf development, sps1 expression follows a basipetal pattern, which correlates with the transition of the leaf from a sink to a source of carbohydrates. nih.govnih.gov Furthermore, sps1 expression in leaves is regulated by light and is dependent on plastid development. nih.govnih.gov

Saccharomyces cerevisiae (COQ1): The expression of COQ genes in yeast, including COQ1, is upregulated in response to changes in the carbon source, shifting from fermentation to respiration. nih.gov This indicates a transcriptional response to the increased demand for CoQ for respiratory metabolism.

Light-Induced Expression

The biosynthesis of various secondary metabolites, which share precursors with this compound, is significantly influenced by light. Light acts as a crucial environmental signal that regulates gene expression related to the growth, development, and metabolism of organisms, including fungi and plants. nih.govnih.gov For instance, in the fungus Elsinoë arachidis, the production of the mycotoxin Elsinochrome (ESC) is light-dependent, with white light exposure leading to a yield of 33.22 nmol/plug after 28 days. nih.gov

Transcriptome analysis of E. arachidis revealed that 5,925 genes were differentially expressed between dark and white light conditions, indicating a substantial impact of light on gene transcription. nih.gov Among these, genes directly involved in the ESC biosynthetic cluster were found to be regulated by light. nih.gov Key photoreceptors, such as the blue light receptor WC-1 and red light receptor PHY1 homologs, were significantly upregulated under light, suggesting their role in mediating this response. nih.gov Further experiments showed that blue light was even more effective than white light in inducing ESC production, which corresponded with a 7.48-fold increase in the expression of the WC1 gene. nih.gov

Similarly, in plants like the apple fruit (Malus × domestica), light stimulus is known to activate a wide array of genes related to photosynthesis and pigment biosynthesis, including those for carotenoids. nih.gov The expression of carotenoid metabolism genes and the accumulation of these pigments were significantly higher in parts of the fruit exposed to direct or enhanced sunlight compared to shaded parts. nih.gov This demonstrates a conserved mechanism across different kingdoms where light serves as a primary trigger for the expression of genes involved in the biosynthesis of isoprenoid-derived compounds.

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of this compound and related isoprenoids occurs in multiple compartments within the plant cell, a reflection of the diverse roles these molecules play. The enzymes responsible for synthesizing the precursors and the final products are strategically located in mitochondria, chloroplasts/plastids, and the cytosol/endoplasmic reticulum to serve specific metabolic pathways. oup.comnih.govnih.govnih.govoup.com This compartmentalization allows for the independent regulation and channeling of intermediates towards the synthesis of essential compounds like ubiquinone in the mitochondria and plastoquinone in the chloroplasts. oup.comoup.com

Mitochondrial Localization

The mitochondrion is a primary site for the biosynthesis of ubiquinone (Coenzyme Q), which requires this compound as its isoprenoid side chain. nih.govoup.com Consequently, key enzymes of the biosynthetic pathway are localized within this organelle.

In rice (Oryza sativa), the solanesyl diphosphate synthase isoform OsSPS1 has been explicitly shown to be localized in the mitochondria. nih.govresearchgate.net This localization strongly suggests its direct involvement in providing the solanesyl diphosphate precursor for the synthesis of ubiquinone-9, which is essential for the mitochondrial respiratory electron transport chain. nih.govresearchgate.net This is a different localization pattern compared to Arabidopsis thaliana, where the corresponding enzyme is found in the endoplasmic reticulum. nih.gov

Other enzymes involved in the broader isoprenoid pathway that supplies the building blocks for this compound have also been identified in mitochondria. In rice, both isopentenyl diphosphate isomerase isoforms, OsIPPI1 and OsIPPI2, were detected in mitochondria. nih.gov Similarly, certain geranylgeranyl diphosphate synthase (GGPS) isoforms, which produce a precursor to longer-chain isoprenoids, have been found to be targeted to the mitochondria in species like Chimonanthus praecox. nih.govmdpi.com The presence of these enzymes underscores the mitochondrion's role as a key hub for specific branches of isoprenoid metabolism. nih.govnih.gov

Table 1: Mitochondrial Localization of Biosynthetic Enzymes

| Enzyme | Organism(s) | Function in Pathway | Citations |

| Solanesyl Diphosphate Synthase (OsSPS1) | Oryza sativa (Rice) | Synthesizes solanesyl diphosphate for ubiquinone-9 biosynthesis. | nih.govresearchgate.net |

| Isopentenyl Diphosphate Isomerase (OsIPPI1, OsIPPI2) | Oryza sativa (Rice) | Interconverts IPP and DMAPP, the basic isoprenoid building blocks. | nih.govresearchgate.net |

| Geranylgeranyl Diphosphate Synthase (GGPS) | Chimonanthus praecox | Synthesizes GGPP, a C20 precursor for various isoprenoids. | nih.govmdpi.com |

| Isopentenyl Diphosphate Isomerase (IPI) | Arabidopsis thaliana | One of two isoforms is predicted to be present in mitochondria. | researchgate.net |

Chloroplast/Plastid Localization

Chloroplasts and other plastids are the site of photosynthesis and the biosynthesis of essential isoprenoid-derived compounds, most notably plastoquinone, which utilizes an this compound side chain. oup.comoup.com The enzymes of the methylerythritol 4-phosphate (MEP) pathway, which produces the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) within this organelle, are localized to the plastid stroma. semanticscholar.orgnih.gov

Studies in both Arabidopsis thaliana and Oryza sativa have identified a specific solanesyl diphosphate synthase isoform (AtSPS2 and OsSPS2, respectively) that is localized to plastids (chloroplasts). oup.comnih.govresearchgate.net This localization is consistent with the enzyme's proposed role in supplying the C45 prenyl side chain for the biosynthesis of plastoquinone-9, a critical component of the photosynthetic electron transport chain. oup.comoup.com

In addition to solanesyl diphosphate synthase, other enzymes that produce isoprenoid precursors are also found in plastids. Geranylgeranyl diphosphate synthase (GGPS), which synthesizes the C20 compound geranylgeranyl diphosphate, is predominantly localized in chloroplasts. nih.govmdpi.comoup.com In Catharanthus roseus, CrGGPS is clearly located in the plastid stroma and stromules. nih.gov Likewise, farnesyl diphosphate synthase (FPPS), responsible for making the C15 FPP, has also been detected in the chloroplast fraction in wheat and tobacco. nih.gov In rice, the isopentenyl diphosphate isomerase isoform OsIPPI2 contains an N-terminal transit peptide that directs it specifically to plastids. nih.gov

Table 2: Chloroplast/Plastid Localization of Biosynthetic Enzymes

| Enzyme | Organism(s) | Function in Pathway | Citations |

| Solanesyl Diphosphate Synthase (AtSPS2) | Arabidopsis thaliana | Synthesizes solanesyl diphosphate for plastoquinone-9 biosynthesis. | oup.comoup.com |

| Solanesyl Diphosphate Synthase (OsSPS2) | Oryza sativa (Rice) | Synthesizes solanesyl diphosphate for plastoquinone-9 formation. | nih.govresearchgate.net |

| Geranylgeranyl Diphosphate Synthase (GGPS) | Catharanthus roseus, Chimonanthus praecox | Synthesizes GGPP, a precursor for carotenoids, chlorophylls, and other isoprenoids. | nih.govmdpi.comoup.com |

| Isopentenyl Diphosphate Isomerase (OsIPPI2) | Oryza sativa (Rice) | Interconverts IPP and DMAPP via the MEP pathway. | nih.govresearchgate.net |

| Farnesyl Diphosphate Synthase (FPPS) | Wheat, Tobacco | Synthesizes FPP within the chloroplast. | nih.gov |

| MEP Pathway Enzymes (e.g., DXS, DXR) | Arabidopsis thaliana | Synthesize IPP and DMAPP precursors within the plastid stroma. | semanticscholar.orgnih.gov |

Cytosolic Associations

While mitochondria and plastids are the final destinations for many key enzymes in isoprenoid biosynthesis, the cytosol and the associated endoplasmic reticulum (ER) also play crucial roles. The mevalonic acid (MVA) pathway, which provides an alternative route to the isoprenoid precursors IPP and DMAPP, is traditionally considered a cytosolic pathway. nih.gov

In Arabidopsis thaliana, the solanesyl diphosphate synthase isoform AtSPS1, which is responsible for producing the precursor for mitochondrial ubiquinone, was unexpectedly found to be localized in the endoplasmic reticulum. oup.comoup.com This finding suggests that the synthesis of the isoprenoid side chain for ubiquinone may occur at the ER, with the product subsequently transported to the mitochondria for the final assembly of the ubiquinone molecule. This localization is consistent with earlier reports in spinach, where a prenyl diphosphate synthase was also found in the ER. oup.com

Further evidence for the role of the cytosol and ER comes from the localization of other isoprenoid biosynthetic enzymes. In rice, both isopentenyl diphosphate isomerase isoforms, OsIPPI1 and OsIPPI2, were found to be localized to the endoplasmic reticulum in addition to their mitochondrial and plastidial locations. nih.gov This suggests a central role for the ER in isoprenoid synthesis. nih.gov Furthermore, a unique geranyl diphosphate synthase (GPPS) in Lithospermum erythrorhizon, which provides the GPP precursor for shikonin (B1681659) biosynthesis, was found to be localized in the cytosol, unlike most plant GPPS enzymes which are in plastids. oup.com

Table 3: Cytosolic and Endoplasmic Reticulum Associations of Biosynthetic Enzymes

| Enzyme | Organism(s) | Localization | Proposed Function | Citations |

| Solanesyl Diphosphate Synthase (AtSPS1) | Arabidopsis thaliana | Endoplasmic Reticulum | Synthesizes solanesyl diphosphate for ubiquinone biosynthesis. | oup.comoup.com |

| Isopentenyl Diphosphate Isomerase (OsIPPI1, OsIPPI2) | Oryza sativa (Rice) | Endoplasmic Reticulum | Interconverts IPP and DMAPP, linking to the MVA pathway. | nih.gov |

| Geranyl Diphosphate Synthase (LeGPPS) | Lithospermum erythrorhizon | Cytosol | Provides GPP for the cytosolic biosynthesis of shikonin derivatives. | oup.com |

Analytical Methodologies for All Trans Nonaprenyl Diphosphate Research

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are fundamental to characterizing the enzymes that synthesize all-trans-nonaprenyl diphosphate (B83284). These assays allow researchers to measure the rate of product formation under controlled conditions, providing insights into the enzyme's kinetic properties.

Radiometric assays have historically been a cornerstone for measuring the activity of prenyltransferases, including those that produce long-chain polyprenyl diphosphates. These assays offer high sensitivity and are based on the incorporation of a radiolabeled substrate into the final product.

A common approach involves the use of [1-¹⁴C]isopentenyl diphosphate (¹⁴C-IPP) as one of the substrates, along with an allylic primer like geranyl diphosphate (GPP) or farnesyl diphosphate (FPP). The enzyme, all-trans-nonaprenyl-diphosphate synthase, catalyzes the sequential condensation of the radiolabeled IPP units onto the growing polyprenyl chain.

The basic steps of a typical radiometric assay are as follows:

Reaction Incubation: The enzyme is incubated in a buffered solution containing the substrates, including ¹⁴C-IPP, and necessary cofactors like Mg²⁺.

Stopping the Reaction: The reaction is terminated, often by adding a strong acid, which also serves to hydrolyze the pyrophosphate group from the newly synthesized radiolabeled all-trans-nonaprenyl diphosphate, converting it to all-trans-nonaprenol.

Extraction: The radiolabeled product, now in its alcohol form, is extracted from the aqueous reaction mixture using an organic solvent (e.g., n-hexane or chloroform).

Quantification: The amount of radioactivity in the organic extract is measured using liquid scintillation counting. This radioactivity is directly proportional to the amount of this compound synthesized.

The results from such an assay can be used to determine key enzyme kinetic parameters.

| Parameter | Description | Typical Value Range |

| K_m for IPP | Michaelis constant for isopentenyl diphosphate, indicating the substrate concentration at which the reaction rate is half of V_max_. | Varies depending on the specific enzyme and conditions. |

| K_m_ for allylic substrate | Michaelis constant for the allylic primer (e.g., GPP, FPP). | Varies depending on the specific enzyme and conditions. |

| V_max_ | The maximum rate of the reaction when the enzyme is saturated with substrates. | Expressed in units like pmol/min/mg of protein. |

Table 1: Key Kinetic Parameters Determined by Radiometric Assays.

While sensitive, radiometric assays involve the handling of radioactive materials, which has led to the development of non-radiometric alternatives. These methods often rely on spectrophotometric or chromatographic detection. nih.gov

One non-radiometric approach involves coupling the release of pyrophosphate (PPi), a byproduct of the condensation reaction, to a detectable signal. nih.gov For instance, the PPi can be enzymatically converted to inorganic phosphate (B84403) (Pi), which can then be quantified using a colorimetric method.

Another powerful non-radiometric method involves the direct measurement of the product, this compound, using chromatographic techniques as described in the following sections. nih.gov These methods can be more direct and provide structural confirmation of the product. nih.gov A non-radioactive assay for determining the products of isoprenyl diphosphate synthase (IDS) activity can be performed using non-radiolabeled IPP and its co-allylic substrates. nih.gov The resulting prenyl diphosphate products are then detected with high efficiency. nih.gov

Product Analysis and Quantification

Following the enzyme assay, or for the direct measurement from biological extracts, various analytical techniques are employed to separate, identify, and quantify this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polyprenyl diphosphates. Due to the charged nature of the diphosphate group, reversed-phase ion-pair chromatography is often employed. In this method, a reagent such as tetraethylammonium (B1195904) phosphate is added to the mobile phase to form a neutral ion pair with the negatively charged diphosphate, allowing for its retention and separation on a C18 or similar reversed-phase column. nih.gov

The separation of different chain-length polyprenyl diphosphates can be achieved, and the elution is typically monitored by UV detection, as the double bonds in the prenyl chain exhibit some UV absorbance.

| HPLC System Component | Specification Example |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/water gradient with an ion-pairing reagent (e.g., tetraethylammonium phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

Table 2: Example HPLC Conditions for Polyprenyl Diphosphate Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the analysis of this compound compared to HPLC with UV detection. nih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It allows for the direct detection of the intact this compound molecule. nih.gov

For LC-MS/MS analysis, the HPLC setup is similar to that described above, but the eluent is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ or [M-2H+H]²⁻. Tandem mass spectrometry (MS/MS) can be used for even greater specificity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. nih.gov

A sensitive LC-MS/MS assay using selected reaction monitoring can quantify compounds like retinoic acid, a related isoprenoid, in small biological samples without derivatization and can resolve its isomers. nih.gov This approach can be adapted for this compound. The lower limit of detection for such methods can be in the femtomole range. nih.gov

| Parameter | Typical Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of this compound |

| Product Ion (Q3) | Characteristic fragment ions (e.g., [H₂P₂O₇]⁻) |

| Collision Energy | Optimized to maximize the product ion signal |

Table 3: Representative LC-MS/MS Parameters for this compound Detection.

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and less expensive chromatographic technique that can be used for the qualitative analysis of this compound. nih.govnih.gov In a typical TLC setup for polyprenols, a silica (B1680970) gel plate serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase. nih.govyoutube.com

After the enzymatic reaction, the product is often dephosphorylated to the corresponding alcohol (all-trans-nonaprenol) to improve its chromatographic properties on silica gel. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. youtube.com Less polar compounds travel further up the plate, resulting in a higher retention factor (R_f_) value. youtube.com

The spots on the TLC plate can be visualized by various methods, such as staining with iodine vapor or using a phosphorimager if a radiolabeled substrate was used. nih.govnih.gov While primarily qualitative, TLC can provide semi-quantitative information by comparing the intensity of the product spot to that of known standards. nih.gov

| Component | Description |

| Stationary Phase | Silica gel 60 TLC plate |

| Mobile Phase | A mixture of non-polar and moderately polar organic solvents (e.g., hexane/ethyl acetate) |

| Visualization | Iodine vapor, UV light (if applicable), or phosphorimaging for radiolabeled products |

Table 4: General Components for TLC Analysis of all-trans-Nonaprenol.

Genetic Manipulation and Complementation Assays (e.g., Yeast Mutants)

The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for dissecting the biosynthetic pathway of Coenzyme Q (CoQ), a class of lipid-soluble molecules for which this compound is a crucial precursor. The functional conservation of the CoQ biosynthetic pathway between yeast and humans allows for the use of genetic manipulation and complementation assays in yeast to study the function of genes involved in this process, including those responsible for the synthesis of the isoprenoid side chain. nih.gov

A key gene in yeast, COQ1, encodes the enzyme responsible for the synthesis of the hexaprenyl diphosphate tail of Coenzyme Q6 (CoQ6), the form of CoQ found in yeast. nih.govnih.gov Deletion of the COQ1 gene results in a CoQ-deficient yeast strain that is unable to grow on non-fermentable carbon sources, a phenotype that can be readily screened for in the laboratory. nih.gov This provides a basis for complementation assays, where a foreign gene is introduced into the mutant yeast to see if it can "rescue" the wild-type phenotype, thereby demonstrating the function of the introduced gene.

Researchers have successfully used this system to demonstrate the functional equivalence of CoQ biosynthetic genes from other species, including humans. For instance, the expression of human homologs of the yeast COQ genes has been shown to restore CoQ biosynthesis in the corresponding yeast coq mutants. nih.gov This cross-species complementation is a robust method for validating the function of human genes and for studying the impact of specific mutations on protein function. nih.gov

Similarly, studies in the fission yeast Schizosaccharomyces pombe, which produces CoQ10, have involved the creation of coq deletion mutants. These mutants exhibit phenotypes such as sensitivity to oxidative stress and an inability to survive in the stationary phase. nih.gov Complementation of these fission yeast mutants with human and plant (Arabidopsis thaliana) COQ genes has been successful in restoring CoQ10 production, further highlighting the conserved nature of this biosynthetic pathway. nih.gov

The table below summarizes key findings from complementation assays in yeast related to the CoQ biosynthetic pathway.

| Yeast Model | Mutant Strain | Complementation Gene Source | Outcome | Reference |

| Saccharomyces cerevisiae | coq mutants | Human | Restoration of CoQ biosynthesis | nih.gov |

| Schizosaccharomyces pombe | coq deletion strains | Human, Arabidopsis thaliana | Recovery of CoQ10 production | nih.gov |

| Saccharomyces cerevisiae | ΔCoQ strain | Exogenous CoQ analogues | Growth on non-fermentable carbon sources (dependent on isoprenoid side chain) | nih.gov |

| Saccharomyces cerevisiae | coq8 mutant | Human ADCK3 | Rescue of growth on non-fermentable carbon source and partial restoration of CoQ6 biosynthesis | yeastgenome.org |

These genetic approaches in yeast are instrumental in identifying and characterizing the enzymes involved in the synthesis of polyprenyl diphosphates like this compound, providing a platform to screen for functional orthologs from various organisms.

Structural and Mechanistic Studies (e.g., Site-directed Mutagenesis, Molecular Dynamics Simulations)

To elucidate the structure-function relationships and catalytic mechanisms of enzymes involved in this compound synthesis, such as solanesyl diphosphate synthase, researchers employ techniques like site-directed mutagenesis and molecular dynamics simulations.

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to introduce specific and intentional changes to the DNA sequence of a gene. nih.gov This, in turn, leads to specific changes in the amino acid sequence of the expressed protein, allowing researchers to probe the function of individual amino acid residues. youtube.com This method is invaluable for identifying residues critical for substrate binding, catalysis, and protein stability. neb.com

For example, in the study of yeast farnesyl-diphosphate synthase, a related prenyltransferase, site-directed mutagenesis was used to investigate highly conserved aspartate-rich regions. nih.gov By systematically replacing specific aspartate and arginine residues, researchers were able to demonstrate their critical role in the enzyme's catalytic activity. nih.gov Mutations in these residues led to a drastic reduction in the enzyme's efficiency, confirming their involvement in substrate binding and catalysis. nih.gov A similar approach can be applied to this compound synthase to identify its key active site residues.

The table below illustrates the impact of specific mutations on the activity of yeast farnesyl-diphosphate synthase, providing a model for how such studies could be conducted for enzymes involved in this compound synthesis.

| Mutant | Effect on Catalytic Activity | Implied Function of Residue | Reference |

| Aspartate and Arginine mutants in domain I | Drastically lowered | Substrate binding and catalysis | nih.gov |

| Asp-240 and Asp-241 mutants in domain II | Drastically lowered | Substrate binding and catalysis | nih.gov |

| D244A and K254A mutants | Substantially less active | Contribution to catalytic efficiency | nih.gov |

Molecular Dynamics Simulations

In the context of this compound synthase, which is a membrane-associated enzyme, MD simulations can model its interaction with the lipid bilayer and the binding of its lipophilic substrates. nih.gov These simulations can reveal how the enzyme positions itself within the membrane and how the substrates access the active site. Furthermore, MD simulations can be used to study the conformational changes that occur during the catalytic cycle and to predict how specific mutations might alter these dynamics.

For instance, MD simulations have been used to study the interaction of other lipid-modified proteins with membranes, providing insights into the structural and physicochemical factors that govern their membrane association. nih.gov This approach could be used to investigate the binding of this compound to its synthase and to explore the mechanism of product release. By combining MD simulations with experimental data from techniques like site-directed mutagenesis, a comprehensive understanding of the enzyme's mechanism can be achieved.

| Simulation System | Key Insights | Potential Application to this compound Research | Reference |

| Human dipeptidyl-peptidase III with substrates | Conformational changes in the active site affecting catalytic efficiency | Understanding conformational changes in this compound synthase upon substrate binding | mdpi.com |

| Lipid-modified RAS proteins in a model membrane | Identification of minimal membrane-targeting motifs and the role of electrostatics in membrane association | Elucidating the membrane-binding mechanism of this compound synthase | nih.gov |

Together, site-directed mutagenesis and molecular dynamics simulations are powerful tools for the detailed investigation of the enzymes responsible for producing this compound, providing critical information on their structure, function, and mechanism of action.

Organismal Diversity and Evolutionary Perspectives

Comparative Analysis of all-trans-Nonaprenyl Diphosphate (B83284) Synthases Across Domains of Life (Bacteria, Archaea, Eukaryotes)

All-trans-nonaprenyl diphosphate synthases, also known as solanesyl diphosphate synthases, are key players in the biosynthesis of long-chain isoprenoids. While the fundamental reaction of condensing isopentenyl diphosphate (IPP) units onto an allylic primer is conserved, the enzymes themselves show significant differences across bacteria, archaea, and eukaryotes, reflecting their distinct evolutionary trajectories and cellular environments.

In Bacteria , these synthases are typically involved in the production of the side chains for menaquinones and ubiquinones (B1209410), essential components of the electron transport chain. For instance, in Rhodobacter capsulatus, the all-trans-nonaprenyl-diphosphate synthase (sdsA) is crucial for ubiquinone synthesis. uniprot.org These bacterial enzymes are often soluble proteins.

Eukaryotes also utilize this compound for ubiquinone biosynthesis, which primarily occurs in the mitochondria. In the plant Oryza sativa (rice), two distinct solanesyl diphosphate synthases, OsSPS1 and OsSPS2, have been identified. nih.gov These enzymes exhibit different subcellular localizations and, consequently, distinct physiological roles. OsSPS1 is localized in the mitochondria and is primarily responsible for the synthesis of the solanesyl side chain of ubiquinone-9. nih.gov In contrast, OsSPS2 is found in plastids, where it provides the precursor for plastoquinone-9, a vital component of the photosynthetic electron transport chain. nih.gov This subcellular compartmentalization highlights a key difference from their bacterial counterparts and showcases the functional specialization within a single eukaryotic organism.

Information on Archaea -specific this compound synthases is less detailed in comparison to bacteria and eukaryotes. However, phylogenomic studies suggest that while the enzymes for the final steps of polyisoprenol biosynthesis are unique to each domain, the basic enzymatic machinery for creating unsaturated polyisoprenols can be traced back to the last common ancestor of all three domains of life. This implies a shared, ancient origin for these biosynthetic pathways, followed by divergent evolution to suit the specific needs of each domain.

| Feature | Bacteria (e.g., Rhodobacter capsulatus) | Eukaryotes (e.g., Oryza sativa) |

| Primary Function | Menaquinone and Ubiquinone biosynthesis | Ubiquinone and Plastoquinone (B1678516) biosynthesis |

| Subcellular Localization | Cytosol | Mitochondria (for ubiquinone), Plastids (for plastoquinone) |

| Enzyme Example | sdsA | OsSPS1, OsSPS2 |

| Evolutionary Note | Represents a more ancestral form of the enzyme. | Shows functional specialization through gene duplication and differential localization. |

Evolution of Prenyltransferase Enzyme Families

The this compound synthases belong to the larger family of prenyltransferases, or more specifically, the isoprenyl diphosphate synthases (IDS). The evolution of this enzyme family is a story of gene duplication, divergence, and adaptation, leading to the vast diversity of isoprenoid compounds found in nature.

Phylogenetic analyses of various prenyltransferases, including farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), reveal distinct evolutionary clades. nih.govfrontiersin.org For instance, phylogenetic trees constructed with FPPS sequences from different plants show clear clustering based on plant families like Orchidaceae and Liliaceae. nih.gov Similarly, analysis of solanesyl diphosphate synthases from rice indicates that OsSPS1 and OsSPS2 belong to different subfamilies, suggesting an early evolutionary branching event that led to their distinct functions. nih.gov

A key aspect of prenyltransferase evolution is the development of mechanisms to control the final chain length of the isoprenoid product. It is believed that many of the longer-chain prenyltransferases evolved from enzymes that produced shorter chains. For example, evidence suggests that geranyl diphosphate synthases (GPPS) in some plants evolved from GGPPS. This evolutionary path involves subtle changes in the enzyme's active site that alter its capacity to accommodate the growing isoprenoid chain.

The structural features of these enzymes provide clues to their evolutionary history. Site-directed mutagenesis and X-ray crystallography have shown that specific amino acid residues are critical for determining the chain length of the product. nih.gov The conservation or variation of these residues across different IDS enzymes reflects their evolutionary relationships and functional specializations. Simple combinations of these key residues within a characteristic motif are thought to be sufficient to confer product specificity and represent a structural record of the enzyme family's evolutionary journey. nih.gov

Species-Specific Differences in Prenyl Chain Length Determination

The ability of an organism to produce a specific length of isoprenoid chain, such as the C45 chain of this compound, is a finely tuned process. Species-specific differences in the enzymes that catalyze these reactions are crucial for producing the correct precursors for their unique metabolic needs.

The primary mechanism for determining the final chain length of the isoprenoid product lies within the three-dimensional structure of the enzyme's active site. Specific amino acid residues, often bulky and aromatic, act as a "molecular ruler" or "wall," physically blocking the further elongation of the isoprenoid chain once it reaches a certain length.

Studies involving site-directed mutagenesis have been instrumental in identifying these key residues. By substituting these amino acids, researchers have been able to alter the product specificity of prenyltransferases. For example, changing specific residues in a farnesyl diphosphate synthase can convert it into a geranylgeranyl diphosphate synthase, and vice versa. This demonstrates that even minor changes in the protein sequence can have a profound impact on the enzyme's function.

Furthermore, the concentration of the substrates, particularly the complex of isopentenyl diphosphate and magnesium ions (IPP-Mg), can also influence the chain length distribution of the products. nih.gov In studies with purified solanesyl diphosphate synthase from Micrococcus luteus, the chain length of the resulting polyprenyl diphosphates varied significantly with the concentration of IPP-Mg. nih.gov This suggests that in addition to the fixed structural constraints of the enzyme, the local concentration of substrates within the cell can also play a role in modulating the final product length.

The combination of these structural features and the influence of substrate availability allows for the precise, species-specific synthesis of this compound and other essential isoprenoids.

| Factor | Mechanism | Example |

| Amino Acid Residues | Bulky side chains in the active site create a "wall" that stops chain elongation. | Specific residues in a characteristic motif are sufficient to confer product specificity in isoprenyl diphosphate synthases. nih.gov |

| Substrate Concentration | The concentration of the IPP-Mg2+ complex can alter the product chain length distribution. | In Micrococcus luteus solanesyl diphosphate synthase, higher IPP-Mg2+ levels can lead to different product lengths. nih.gov |

Metabolic Engineering Applications in Diverse Organisms

The ability to manipulate the biosynthesis of isoprenoids through metabolic engineering holds significant promise for the production of valuable chemicals, pharmaceuticals, and biofuels. While the direct metabolic engineering of this compound is not yet a major focus, the principles and techniques developed for other isoprenoids are directly applicable.

The workhorse organisms for metabolic engineering are typically microbes like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms are well-characterized, grow rapidly, and are amenable to genetic modification.

A common strategy in metabolic engineering is to enhance the flux of precursor molecules towards the desired product. For isoprenoid synthesis, this often involves overexpressing key enzymes in the upstream pathways, such as the mevalonate (B85504) (MVA) pathway in yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli. For instance, overexpressing genes of the MVA pathway in S. cerevisiae has been shown to increase the production of farnesyl diphosphate, a precursor to many terpenes.

Another key aspect is the introduction and optimization of the genes encoding the enzymes that directly synthesize the target compound. This might involve expressing a heterologous this compound synthase from a plant or another bacterium in E. coli or yeast. The expression levels of these enzymes would need to be carefully balanced with the upstream pathway to avoid the accumulation of toxic intermediates and to maximize product yield.

Furthermore, protein engineering techniques can be used to improve the efficiency and specificity of the synthase enzyme itself. Through directed evolution or site-directed mutagenesis, it is possible to create enzyme variants with enhanced catalytic activity or altered product specificity.

Examples of successful metabolic engineering of related pathways include:

Production of 1,2-propanediol in S. cerevisiae : This was achieved by introducing a heterologous pathway and modifying the native glycerol (B35011) metabolism to increase the supply of the precursor dihydroxyacetone phosphate (B84403) (DHAP) and the cofactor NADH. dtu.dk

Enhanced lycopene (B16060) production in E. coli : By overexpressing genes from the nonmevalonate pathway, the supply of isopentenyl diphosphate was increased, leading to higher yields of the carotenoid lycopene.

Production of Z,Z-farnesol in E. coli : This involved screening and expressing different Z,Z-farnesyl diphosphate synthases and phosphatases to create a novel production pathway.

These examples demonstrate the potential of metabolic engineering to create microbial cell factories for the production of a wide range of compounds. By applying these strategies, it is conceivable to develop engineered microorganisms capable of producing high titers of this compound for various industrial and pharmaceutical applications.

Q & A

What is the role of all-trans-Nonaprenyl diphosphate (NPP) in terpenoid biosynthesis?

Classification: Basic

Answer: NPP serves as a critical precursor for isoprenoid derivatives, including ubiquinones (CoQ9/10) and plastoquinones. It is synthesized by this compound synthase (EC 2.5.1.85), which catalyzes the condensation of geranylgeranyl diphosphate (GGPP) with five isopentenyl diphosphate (IPP) units. This enzyme belongs to the trans-prenyltransferase family and operates via a sequential "head-to-tail" mechanism .

Methodology: To validate its role, researchers often employ Arabidopsis thaliana heterologous expression systems coupled with enzyme activity assays using radiolabeled IPP and chromatographic separation (e.g., reverse-phase HPLC) to quantify product formation .

How is this compound synthase classified, and what distinguishes its catalytic specificity?

Classification: Basic

Answer: The enzyme is classified under EC 2.5.1.85, with systematic nomenclature as geranylgeranyl-diphosphate:isopentenyl-diphosphate transtransferase. It is distinguished from EC 2.5.1.84 (geranyl-diphosphate-specific) by its preference for GGPP over geranyl diphosphate (GDP) as the initial substrate. This specificity is determined by structural motifs in the active site, such as conserved aspartate-rich regions that coordinate divalent cations (Mg²⁺/Mn²⁺) .

Methodology: Comparative kinetic studies using purified isoforms (e.g., At-SPS1 vs. At-SPS2 in Arabidopsis) and substrate competition assays can elucidate specificity .

What experimental approaches are used to characterize the activity of this compound synthase?

Classification: Advanced

Answer: Key approaches include:

- Heterologous Expression: Cloning synthase genes (e.g., HbSDS from Hevea brasiliensis) into E. coli or yeast for recombinant protein production .

- In Vitro Assays: Incubating purified enzyme with GGPP and ¹⁴C-labeled IPP, followed by TLC or HPLC to detect NPP .

- Subcellular Localization: Fluorescent tagging (e.g., GFP fusion) in plant cells to confirm plastid or glycosomal localization .

Data Interpretation: Activity is quantified by measuring IPP consumption rates via scintillation counting or mass spectrometry .

What methodologies are used to engineer metabolic pathways for enhanced NPP production?

Classification: Advanced

Answer: Metabolic engineering strategies include:

- Overexpression of Synthases: Introducing SPS genes into model organisms (e.g., Synechocystis) alongside methylerythritol phosphate (MEP) pathway genes to boost precursor supply .

- Flux Balance Analysis (FBA): Modeling carbon flux in engineered strains to optimize IPP/GGPP availability .

- CRISPR-Cas9 Editing: Knocking out competing pathways (e.g., squalene synthase) to redirect flux toward NPP .

How do environmental stressors regulate NPP biosynthesis in plants?

Classification: Advanced

Answer: Pest infestations (e.g., red spider mites) or pathogen attacks can upregulate or suppress NPP synthase activity. For example, in Camellia sinensis, pest stress downregulates squalene synthase while upregulating NPP synthase, altering metabolite profiles .

Methodology: Transcriptomics (RNA-Seq with FPKM quantification) and metabolomics (GC-MS) are used to profile enzyme expression and terpenoid intermediates under stress .

What structural features determine the product specificity of this compound synthase?

Classification: Advanced

Answer: The enzyme's α-helical barrel structure and hydrophobic substrate-binding channels dictate chain-length control. Key features include:

- FARM Domain: Facilitates GGPP binding via π-π stacking with aromatic residues.

- Prenyl Chain Elongation: A "molecular ruler" mechanism ensures addition of five IPP units .

Methodology: X-ray crystallography (e.g., resolving Arabidopsis SPS1 at 2.1 Å) and homology modeling against homologs (e.g., Thermoplasma acidophilum FPP synthase) .

How can enzyme inhibition studies inform antiparasitic drug development targeting NPP biosynthesis?

Classification: Advanced

Answer: In pathogens like Toxoplasma gondii, the DOXP pathway produces IPP for NPP synthesis. Inhibitors (e.g., bisphosphonates) targeting FPPS/GGPPS disrupt isoprenoid metabolism.

Methodology:

- In Vitro Inhibition Assays: Measuring IC₅₀ values against recombinant parasite synthases .

- In Vivo Validation: Testing compound efficacy in T. gondii-infected host cells using viability assays (e.g., Alamar Blue) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.